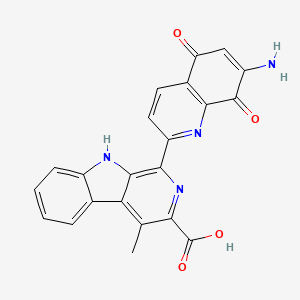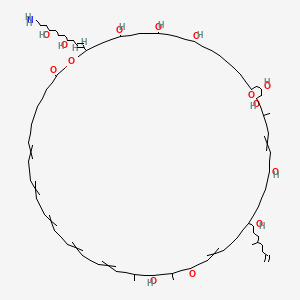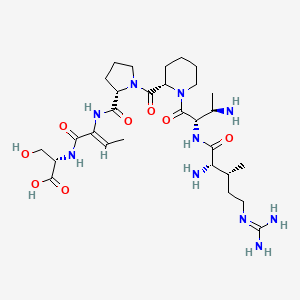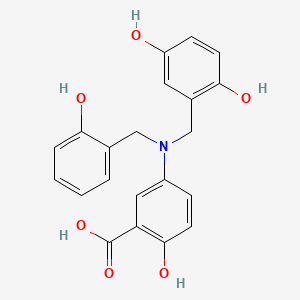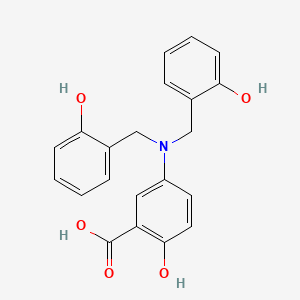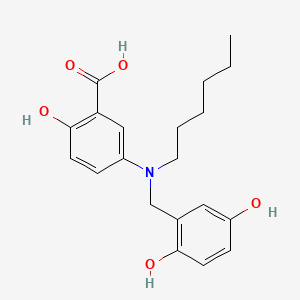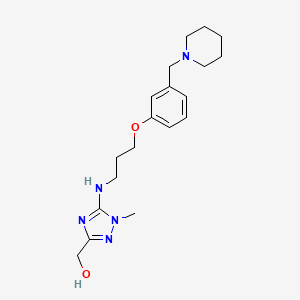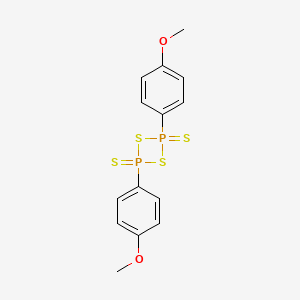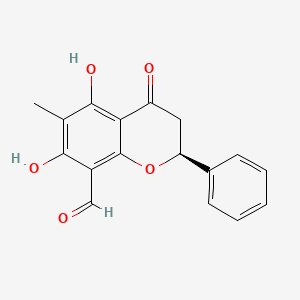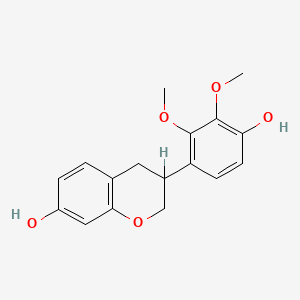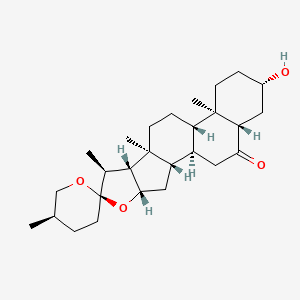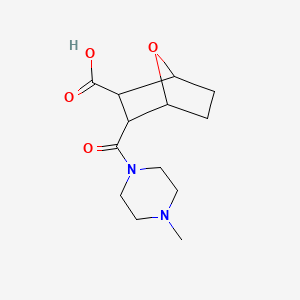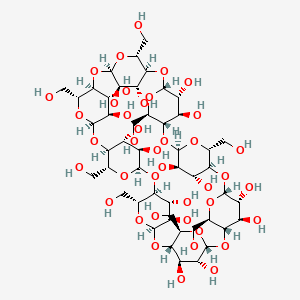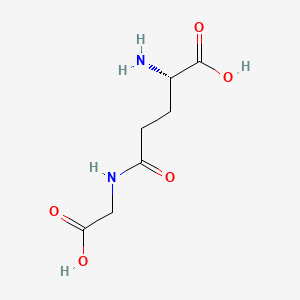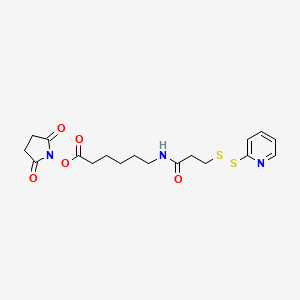
Spdph
Vue d'ensemble
Description
Applications De Recherche Scientifique
Super-resolution Microscopy for Genome Structure Analysis
Spectral Precision Distance/Position Determination Microscopy (SPDM) is a cutting-edge super-resolution microscopy approach that allows the imaging of nuclear genome organization in individual cells down to tens of nanometers. This technique is vital for studying the spatial organization of the genome and its implications for gene regulation, offering insights into the nanoscale distribution of chromatin domains and associated proteins. It has been successfully applied to monitor chromatin nanostructure changes under ischemic conditions in mouse cardiomyocyte cells, illustrating its potential in biomedical research (Cremer et al., 2017).
Severe Plastic Deformation (SPD) for Material Science
Severe Plastic Deformation (SPD) techniques, such as equal-channel angular pressing and high-pressure torsion, are used to produce bulk ultrafine-grained materials. These materials exhibit exceptional properties due to grain refinement to the submicrometer level. SPD processing has spurred significant interest in materials science for developing materials with unique mechanical, physical, and chemical properties. It opens new avenues for applications in structural and functional materials, including biomedical devices and high-strength metal-matrix nanocomposites (Valiev et al., 2006; Langdon, 2013).
Aircraft Structural Integrity Enhancement
Supersonic Particle Deposition (SPD) has been explored for repairing and enhancing the airworthiness and integrity of aging aircraft structures. Experimental studies demonstrate SPD's effectiveness in applying doublers to mechanically fastened joints and repairing simulated corrosion damage under fatigue loads. This approach holds promise for extending the service life and safety of aircraft components (Jones et al., 2014; Jones et al., 2011).
STEM Professional Development in Education
A study on the STEM Professional Development Programme (SPDP) highlights its impact on instructional practices among chemistry teachers. Participation in SPDP was correlated with improved STEM knowledge and instructional practices, emphasizing the programme's role in enhancing educational outcomes and preparing teachers for effective STEM education (Adebusuyi et al., 2022).
Advanced Optical and Quantum Technologies
Research in Spontaneous Parametric Down-Conversion (SPDC) and Single-Photon Sources (SPS) is driving advancements in quantum technologies. These include ultrabroadband biphoton generation for nonclassical light applications and high-purity single-photon sources for quantum key distribution over long distances. Such technologies are foundational for the development of secure communication networks and quantum computing (Nasr et al., 2008; Takemoto et al., 2015).
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S2/c22-14(10-13-27-28-15-6-3-5-12-20-15)19-11-4-1-2-7-18(25)26-21-16(23)8-9-17(21)24/h3,5-6,12H,1-2,4,7-11,13H2,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEAAMBIUQLHFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCSSC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166541 | |
| Record name | SPDPH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Succinimidyl 6-[3-(2-Pyridyldithio)propionamido]hexanoate | |
CAS RN |
158913-22-5 | |
| Record name | SPDPH | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158913225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SPDPH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



